molecular formula C10H14N2O B6612730 Urea, (2,4-dimethylbenzyl)- CAS No. 25017-32-7

Urea, (2,4-dimethylbenzyl)-

Cat. No.: B6612730
CAS No.: 25017-32-7
M. Wt: 178.23 g/mol
InChI Key: UOBJSKAZSIFQQE-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Urea (B33335) Chemistry and its Derivatives

Urea, a simple organic compound, plays a crucial role in the metabolism of nitrogen-containing compounds in animals. wikipedia.org Its derivatives are a diverse class of organic compounds that have garnered significant attention for their wide-ranging biological and chemical properties. ontosight.aiacs.org These compounds are integral to numerous bioactive molecules and clinically approved therapies. researchgate.netnih.gov The urea functional group is a key feature in drug design, as it can form stable hydrogen bonds with proteins and receptors, influencing biological activity and drug-like properties. researchgate.netnih.gov Consequently, urea derivatives are extensively investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other therapeutic applications. ontosight.aiontosight.ai

Historical Perspective on the Development and Study of Urea Derivatives

The history of urea itself is a cornerstone of modern organic chemistry. While first isolated from urine in the 18th century by scientists like Herman Boerhaave and Hilaire Rouelle, the landmark moment came in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials. wikipedia.orgyarafert.combris.ac.ukureaknowhow.comscitepress.org This achievement debunked the prevailing theory of "vitalism," which held that organic compounds could only be produced by living organisms. bris.ac.ukscitepress.org

The synthesis of urea opened the door to the creation of a vast array of derivatives. nih.gov The development of synthetic methodologies, initially relying on reagents like phosgene (B1210022) and isocyanates, has evolved to include more environmentally friendly approaches. nih.gov Over the years, research has demonstrated the versatility of urea derivatives, leading to their use in pharmaceuticals, agrochemicals, resins, and dyes. nih.govbris.ac.uk

Rationale for Academic Investigation of (2,4-Dimethylbenzyl)urea Analogues

The academic investigation into (2,4-dimethylbenzyl)urea and its analogues is driven by the potential to discover novel compounds with valuable biological activities and material properties. The specific substitution pattern of the 2,4-dimethylbenzyl group influences the compound's electronic and steric properties, which in turn can affect its interactions with biological targets or its performance in material applications. ontosight.ai Researchers are interested in understanding how modifications to this structure, such as the addition or alteration of substituent groups on the benzyl (B1604629) ring or the urea nitrogen atoms, can modulate its activity. nih.gov This structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and materials science, guiding the design of new and improved compounds. evitachem.com

Overview of Key Research Areas and Methodologies Applied to the Compound

The research on (2,4-dimethylbenzyl)urea and its derivatives encompasses several key areas:

Synthesis: The development of efficient and scalable synthetic routes is a primary focus. This often involves the reaction of 2,4-dimethylbenzylamine (B150994) with an appropriate isocyanate or a related reagent. nih.gov Modern synthetic methods aim for high yields and purity while minimizing the use of hazardous materials. nih.gov

Structural Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are employed to confirm the chemical structure and purity of the synthesized compounds. nih.gov

Biological Evaluation: In vitro and in vivo assays are used to screen for potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.govnih.gov These studies help to identify promising lead compounds for further development.

Computational Modeling: Molecular docking and other computational methods are utilized to predict how these compounds might interact with biological targets at a molecular level, providing insights into their mechanism of action and guiding further structural modifications. nih.gov

Materials Science: The potential of (2,4-dimethylbenzyl)urea to act as a building block for polymers and other materials is also being explored. ontosight.ai The urea group's ability to form hydrogen bonds can contribute to desirable material properties. ontosight.ai

Significance of the Benzyl Urea Pharmacophore in Chemical Sciences

The benzyl urea moiety is a recognized pharmacophore, a structural feature responsible for a molecule's biological activity. researchgate.net The benzyl group, an aromatic ring attached to a methylene (B1212753) bridge, is a common motif in many anti-cancer compounds. researchgate.net Its presence can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and it can participate in various non-covalent interactions with biological macromolecules. ontosight.ai

The urea component, with its hydrogen bond donor and acceptor capabilities, is crucial for establishing strong and specific interactions with target proteins. researchgate.netnih.gov The combination of the benzyl group and the urea functionality in the benzyl urea pharmacophore creates a versatile scaffold for the design of new therapeutic agents and other functional molecules. nih.govgoogle.com

Detailed Research Findings

The following table summarizes key properties of "Urea, (2,4-dimethylbenzyl)-" and related compounds based on available data.

PropertyValueSource
Chemical Formula C10H14N2O epa.gov
Average Mass 178.235 g/mol epa.gov
Monoisotopic Mass 178.110613 g/mol epa.gov
CAS Number 25017-32-7 epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylphenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBJSKAZSIFQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179720
Record name Urea, (2,4-dimethylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25017-32-7
Record name Urea, (2,4-dimethylbenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2,4-dimethylbenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (2,4-Dimethylbenzyl)urea and its Derivatives

Established methods for synthesizing (2,4-dimethylbenzyl)urea and related compounds can be broadly categorized into reactions involving isocyanates, multi-step procedures from precursor molecules, and the use of phosgene (B1210022) or its safer alternatives.

Nucleophilic Addition Reactions Involving Amines and Isocyanates

A prevalent and versatile method for the synthesis of substituted ureas is the nucleophilic addition of an amine to an isocyanate. wikipedia.orgresearchgate.net In this approach, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This reaction is typically efficient and proceeds under mild conditions to yield the corresponding urea (B33335) derivative. Specifically for (2,4-dimethylbenzyl)urea, this would involve the reaction of 2,4-dimethylbenzylamine (B150994) with an appropriate isocyanate or the reaction of 2,4-dimethylbenzyl isocyanate with ammonia (B1221849) or an amine.

The general mechanism for nucleophilic addition of an amine to an isocyanate is as follows:

Step 1: The nucleophilic amine attacks the carbonyl carbon of the isocyanate.

Step 2: The intermediate zwitterion undergoes a proton transfer to form the final urea product.

This method's popularity stems from its generally high yields and the commercial availability of a wide range of isocyanates and amines.

Multi-Step Synthesis from Precursor Molecules

The synthesis of (2,4-dimethylbenzyl)urea can also be achieved through a multi-step sequence starting from readily available precursors. One common strategy involves the initial preparation of a key intermediate, such as 2,4-dimethylbenzylamine, which is then converted to the target urea.

For instance, 2,4-dimethylbenzaldehyde (B100707) can be converted to 2,4-dimethylbenzylamine via reductive amination. The resulting amine can then be reacted with a source of the carbamoyl (B1232498) group to form the urea. This multi-step approach allows for greater control over the final product's structure and purity. wikipedia.orgresearchgate.net Another example is the synthesis of N,N'-dimethylurea from dimethylamine (B145610) and urea under elevated temperature and pressure. google.com

A notable multi-component reaction for the synthesis of related heterocyclic structures is the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. organic-chemistry.org While not a direct synthesis of (2,4-dimethylbenzyl)urea, this reaction highlights the utility of multi-step, one-pot procedures in generating complex urea-containing molecules.

Phosgene-Based and Phosgene-Free Approaches

Historically, phosgene (COCl₂) was a common reagent for the synthesis of ureas. wikipedia.orgresearchgate.net The reaction of phosgene with amines proceeds through a carbamoyl chloride or isocyanate intermediate to form the urea. wikipedia.orgresearchgate.net However, due to the extreme toxicity of phosgene, its use is now largely avoided in favor of safer alternatives. researchgate.netrsc.org

Modern synthetic chemistry emphasizes the use of phosgene substitutes. These "phosgene-free" methods employ less hazardous reagents to introduce the carbonyl group. Examples of such reagents include:

Triphosgene

1,1'-Carbonyldiimidazole (CDI)

Carbonates rsc.orgresearchgate.net

These reagents react with amines to form the urea linkage without the need for handling highly toxic gases. For example, a two-step phosgene-free synthesis of N-methyl-N′,N′-diphenylurea has been developed, which proceeds through a carbamate (B1207046) intermediate formed from the reaction of a symmetrical organic carbonate and diphenylamine. researchgate.net

Novel Synthetic Strategies and Process Optimization

Recent research in urea synthesis has focused on developing more environmentally friendly and efficient methods, aligning with the principles of green chemistry. These novel strategies include the use of alternative solvents, catalyst-free reactions, and the application of transition metal catalysis.

Green Chemistry Approaches in Urea Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of urea synthesis, this has led to the exploration of several innovative approaches.

One significant development is the use of greener solvents. For instance, Cyrene™, a bio-based solvent, has been shown to be a highly efficient and waste-minimizing medium for the synthesis of ureas from isocyanates and secondary amines. rsc.org This approach avoids the use of toxic solvents like DMF and simplifies the work-up procedure. rsc.org

Furthermore, the direct synthesis of urea from nitrogen and carbon dioxide is a major goal of green chemistry. rsc.orgacs.orgureaknowhow.comresearchgate.net An electrochemical method has been developed that converts N₂ and CO₂ directly into urea at ambient temperature and pressure, using a palladium-copper nanoparticle catalyst. acs.org This process bypasses the energy-intensive Haber-Bosch process for ammonia production, which is a major contributor to greenhouse gas emissions. acs.org

Catalyst-Free and Transition Metal-Catalyzed Methodologies

The development of catalyst-free synthetic methods is highly desirable as it simplifies purification and reduces costs. A practically simple and scalable catalyst-free synthesis of N-substituted ureas has been reported, which involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgscispace.comresearchgate.netrsc.org This method is environmentally friendly and provides good to excellent yields for a variety of urea derivatives. rsc.orgresearchgate.netrsc.org Another catalyst-free approach involves the direct coupling of CO₂ and N₂ in spatially separated dual plasma reactors under ambient conditions. rsc.org

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic methodologies have been increasingly applied to the production of urea derivatives to enhance reaction efficiency, reduce reaction times, and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, and its application to the formation of ureas is well-documented. nih.govresearchgate.net This technique can significantly accelerate the synthesis of unsymmetrical ureas through methods like the Curtius rearrangement, often reducing reaction times from hours to mere minutes. nih.gov For instance, a one-pot microwave-assisted tandem synthesis allows for the rapid construction of unsymmetrical ureas from commercially available acids and amines in the presence of diphenylphosphoryl azide, achieving good to excellent yields in 1-5 minutes. nih.gov Another approach involves the reaction of amines with potassium cyanate (B1221674) under microwave irradiation using water as a solvent, providing N-monosubstituted ureas in high yield and purity. researchgate.netsorbonne-universite.fr While specific studies focusing exclusively on the microwave-assisted synthesis of (2,4-dimethylbenzyl)urea are not prevalent, these general methods are applicable. For example, reacting 2,4-dimethylbenzylamine with potassium cyanate under microwave conditions would be a rapid and efficient route to the target compound. researchgate.net Urea itself can also act as a catalyst in certain microwave-assisted reactions, such as the Knoevenagel condensation, highlighting its utility in green chemistry protocols. banglajol.info

Flow Chemistry Techniques: Continuous-flow systems offer advantages in safety, scalability, and process control for chemical synthesis. The synthesis of nonsymmetrically substituted ureas has been successfully achieved using sequential continuous-flow reactors. researchgate.net This methodology allows for the synthesis to occur under mild conditions with short reaction times. researchgate.net In-line monitoring techniques, such as FT-IR, can be integrated to optimize reaction parameters in real-time, for instance, by monitoring the formation of isocyanate intermediates. researchgate.net This approach minimizes the handling of potentially unstable intermediates. researchgate.net The application of flow chemistry has been demonstrated in the synthesis of complex molecules and pharmaceutical ingredients. researchgate.netnih.gov Although a specific protocol for (2,4-dimethylbenzyl)urea using flow chemistry is not detailed in the literature, the established methods for other urea derivatives could be readily adapted. This would involve the continuous reaction of 2,4-dimethylbenzylamine with a suitable reagent like an isocyanate or a carbamate precursor in a microreactor system.

Derivatization and Functionalization Strategies of the Urea Core and Benzyl (B1604629) Moiety

The (2,4-dimethylbenzyl)urea scaffold provides multiple sites for chemical modification, including the aromatic ring and the nitrogen atoms of the urea group. These modifications allow for the synthesis of a diverse library of compounds with potentially varied biological and material properties. ontosight.ai

Introduction of Substituents on the Aromatic Ring

The 2,4-dimethylbenzyl moiety of the urea can be further functionalized to explore structure-activity relationships (SAR), particularly in medicinal chemistry. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing methyl groups and the urea-linked methylene (B1212753) group must be considered. The two methyl groups are ortho, para-directing and activating, while the benzyl-CH₂-NH-CO-NH₂ group is also generally ortho, para-directing and activating. This would likely direct incoming electrophiles to the 3, 5, and 6 positions of the phenyl ring.

In the broader context of aryl urea synthesis, various substituents are often introduced to the phenyl ring to modulate properties like lipophilicity, which can be a key driver of biological activity. nih.gov For example, in the design of pyrazinyl–aryl urea derivatives as potential anticancer agents, various substituted anilines are used as starting materials to react with isocyanates, leading to a range of substituents on the final aryl urea product. nih.gov This same principle can be applied to (2,4-dimethylbenzyl)urea, where derivatives could be synthesized starting from differently substituted benzylamines or by post-synthetic modification of the aromatic ring.

Modification of the Urea Nitrogen Atoms

The nitrogen atoms of the urea core are nucleophilic and can be functionalized through reactions such as alkylation and arylation. This allows for the synthesis of di-, tri-, or even tetra-substituted ureas.

N-Alkylation and N-Arylation: The N-alkylation of ureas can be performed by reacting the urea with an alkylating agent, such as an alkyl halide, in the presence of a solid base and a phase transfer catalyst. google.com Iridium-catalyzed N-alkylation of urea with benzyl alcohols has also been studied, which proceeds through a "borrowing hydrogen" mechanism. uno.edu This reaction can lead to N,N-dibenzylurea derivatives, indicating that the initially formed N-benzylurea can be more reactive than urea itself. uno.edu

Similarly, N-arylation can be achieved through copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Ullmann couplings, which react N-H containing compounds with arylboronic acids or aryl halides. organic-chemistry.org Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are also extensively used for the N-arylation of amines and related compounds, which can be adapted for urea functionalization. beilstein-journals.org

Specific examples of N-substituted derivatives of (2,4-dimethylphenyl)urea that have been synthesized include:

N,N-diallyl-N'-(2,4-dimethylphenyl)urea nih.gov

N,N-Dibenzyl-N'-(2,4-dimethylphenyl)urea epa.gov

N-Butyl-N'-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]urea epa.gov

Compound NameMolecular FormulaSubstituents on Urea NitrogensCAS Registry Number
N,N-diallyl-N'-(2,4-dimethylphenyl)ureaC15H20N2OTwo allyl groups on one nitrogen, 2,4-dimethylphenyl on the otherNot available
N,N-Dibenzyl-N'-(2,4-dimethylphenyl)ureaC23H24N2OTwo benzyl groups on one nitrogen, 2,4-dimethylphenyl on the other86764-27-4
N-Butyl-N'-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]ureaC21H27FN2OButyl and (2-fluorophenyl)methyl on one nitrogen, 2,4-dimethylphenyl on the other88451-18-7

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems, Hybrid Molecules)

The urea moiety is a valuable pharmacophore and a versatile building block for constructing more complex molecules, including heterocyclic systems and hybrid compounds with potential therapeutic applications. nih.gov

Heterocyclic Systems: The reactivity of the urea functional group allows for its incorporation into various heterocyclic rings. For example, ureas can be cyclized with appropriate bifunctional reagents to form heterocycles like hydantoins (imidazolidine-2,4-diones). The synthesis of phenytoin, a well-known anticonvulsant drug, involves the condensation of benzil (B1666583) and urea. psu.edu This type of cyclization reaction could potentially be applied to (2,4-dimethylbenzyl)urea or its derivatives to create novel heterocyclic structures.

Hybrid Molecules: The (2,4-dimethylbenzyl)urea scaffold can be integrated into larger "hybrid" molecules that combine multiple pharmacophores to target different biological pathways. A key strategy involves linking the urea derivative to another bioactive moiety. For instance, novel pyrazinyl–aryl urea derivatives have been synthesized by reacting a pyrazine-containing amine with a substituted aryl isocyanate. nih.gov Following this design concept, one could synthesize a hybrid molecule by reacting 2,4-dimethylphenyl isocyanate with an amine that is already part of a complex or heterocyclic structure. A general synthetic route involves preparing an isocyanate from the corresponding amine (e.g., 2,4-dimethylaniline) using a phosgene equivalent like triphosgene, and then reacting it with a complex amine component. nih.gov

An example of a derivative where (2,4-dimethylbenzyl)urea is part of a larger, more complex structure is N-(2,4-dimethylbenzyl)-N'-(1-naphthyl)urea. nih.gov

Compound NameMolecular FormulaStructural FeatureCAS Registry Number
N-(2,4-dimethylbenzyl)-N'-(1-naphthyl)ureaC20H20N2OHybrid molecule incorporating a naphthyl groupNot available
N-(2,4-Dimethylphenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl)ureaC20H19ClN6OHybrid molecule incorporating a chloropyrazine moietyNot available

Structural Characterization and Advanced Spectroscopic Analysis

Molecular Structure Elucidation via Advanced Spectroscopic Techniques

The molecular structure of Urea (B33335), (2,4-dimethylbenzyl)- has been thoroughly investigated using a suite of advanced spectroscopic methods. These techniques provide detailed insights into the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments within the molecule. For the related compound 1-(3,5-dichlorophenyl)-3-isopropylurea, the proton NMR spectrum in DMSO-d6 shows characteristic signals. rsc.org The methyl protons of the isopropyl group appear as a doublet at δ 1.08 ppm, while the methine proton is observed as a multiplet between δ 3.69-3.78 ppm. rsc.org The NH protons exhibit signals at δ 6.21 ppm (doublet) and δ 7.03 ppm (triplet), with the aromatic protons appearing at δ 7.44 ppm (doublet). rsc.org

¹³C NMR spectroscopy offers complementary information by detailing the carbon skeleton. In the ¹³C NMR spectrum of 1-(3,5-dichlorophenyl)-3-(m-tolyl)urea, distinct peaks are observed for the methyl group (δ 17.4 ppm) and the various aromatic and urea carbons (δ 121.1, 126.7, 127.3, 128.1, 128.8, 133.5, 136.2, 138.9 ppm), with the urea carbonyl carbon resonating at δ 153.4 ppm. rsc.org While specific data for Urea, (2,4-dimethylbenzyl)- is not detailed in the provided search results, the analysis of these related structures provides a strong indication of the expected chemical shifts.

2D NMR techniques , such as COSY and HSQC, would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity between different parts of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Urea Derivative

Nucleus Chemical Shift (ppm) Multiplicity Assignment Reference
¹H 1.08 d -CH(CH ₃)₂ rsc.org
¹H 3.69-3.78 m -CH (CH₃)₂ rsc.org
¹H 6.21 d NH rsc.org
¹H 7.03 t NH rsc.org
¹H 7.44 d Ar-H rsc.org
¹³C 17.4 Ar-C H₃ rsc.org
¹³C 121.1-138.9 Aromatic C rsc.org
¹³C 153.4 C =O rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

The IR spectrum of urea and its derivatives typically shows strong absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching, and N-H bending vibrations. For urea, twin peaks for N-H stretching are observed in the range of 3200-3600 cm⁻¹. docbrown.info The C=O stretching vibration gives rise to a prominent band around 1700 cm⁻¹. docbrown.info Other N-H vibrations are found in the 1600-1650 cm⁻¹ region, while C-N vibrations are tentatively assigned to absorptions around 1450 and 1150 cm⁻¹. docbrown.info In the case of spiro(fluorene-9,4'-imidazolidine)-2',5'-dione, a related urea-containing compound, characteristic C=O stretching bands for the hydantoin (B18101) ring are observed at 1750 and 1712 cm⁻¹. researchgate.net For (9H-fluoren-9-yl)urea, the amide C=O band is shifted to 1656 cm⁻¹. researchgate.net These variations highlight the sensitivity of vibrational frequencies to the molecular environment.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric CN₂ stretching or ring breathing in urea derivatives is a very intense Raman feature, typically observed in the range of 757 ± 80 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Urea and Related Compounds

Vibrational Mode Frequency Range (cm⁻¹) Compound Reference
N-H Stretch 3200-3600 Urea docbrown.info
C=O Stretch ~1700 Urea docbrown.info
C=O Stretch 1750, 1712 Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione researchgate.net
C=O Stretch 1656 (9H-fluoren-9-yl)urea researchgate.net
N-H Bend 1600-1650 Urea docbrown.info
C-N Stretch ~1450, ~1150 Urea docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

The average molecular mass of Urea, (2,4-dimethylbenzyl)- is 178.235 g/mol , with a monoisotopic mass of 178.110613 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. For instance, the HRMS data for 1-(3,5-dichlorophenyl)-3-(m-tolyl)urea showed an [M+1] peak at m/z 241.1248, consistent with its molecular formula. rsc.org

Electron ionization mass spectrometry (EI-MS) of urea derivatives typically results in fragmentation patterns that can help to identify the different substituents on the urea core. The fragmentation of the molecular ion can provide valuable structural clues.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. While specific UV-Vis data for Urea, (2,4-dimethylbenzyl)- was not found, the presence of the aromatic ring suggests that it will exhibit absorption bands in the UV region, likely corresponding to π → π* transitions. The exact position and intensity of these absorptions would be influenced by the substitution pattern on the benzene (B151609) ring and the conjugation with the urea moiety.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Geometry

The crystal structure of 1-(2,4-dimethylphenyl)urea, which is the same compound as Urea, (2,4-dimethylbenzyl)-, has been determined. doaj.orgresearchgate.net In the solid state, the dihedral angle between the benzene ring and the mean plane of the urea group (N—C(=O)—N) is 86.6 (1)°. doaj.org This near-perpendicular arrangement indicates a lack of significant conjugation between the aromatic ring and the urea moiety.

The crystal packing is characterized by extensive hydrogen bonding. doaj.org The oxygen atom of the urea group is involved in three N—H···O hydrogen bonds. doaj.org Molecules form inversion dimers through pairs of N—H···O hydrogen bonds, creating an R²₂(8) ring motif. doaj.org These dimers are further linked by additional N—H···O hydrogen bonds, resulting in two-dimensional networks that lie parallel to the (100) crystal plane. doaj.org This intricate network of hydrogen bonds is a key feature of the solid-state structure of many urea derivatives. ontosight.ai

Table 3: Crystallographic Data for 1-(2,4-dimethylphenyl)urea

Parameter Value Reference
Molecular Formula C₉H₁₂N₂O doaj.org
Dihedral Angle (Benzene Ring - Urea Plane) 86.6 (1)° doaj.org
Hydrogen Bonding Motif R²₂(8) ring doaj.org
Crystal Packing Two-dimensional networks parallel to (100) doaj.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal structure of 1-(2,4-dimethylphenyl)urea, an alternative nomenclature for Urea, (2,4-dimethylbenzyl)-, reveals a complex network of intermolecular interactions that dictate its solid-state architecture. doaj.orgresearchgate.net The primary forces governing the crystal packing are N-H···O hydrogen bonds, a characteristic feature of urea derivatives. doaj.orgresearchgate.net

In the crystalline state, the molecules of 1-(2,4-dimethylphenyl)urea form inversion dimers through pairs of N-H···O hydrogen bonds, creating a distinct R22(8) ring motif. doaj.orgresearchgate.net These dimers are further interconnected by additional N-H···O hydrogen bonds, extending into two-dimensional networks that are parallel to the (100) crystallographic plane. doaj.orgresearchgate.net The oxygen atom of the urea group acts as a bifurcated acceptor in these hydrogen-bonding schemes. researchgate.net Specifically, each urea oxygen atom is involved in three distinct N-H···O hydrogen bonds, highlighting its crucial role in the stabilization of the crystal lattice. doaj.org

The arrangement of molecules within the crystal is a direct consequence of these strong and directional hydrogen bonds, leading to a well-ordered and stable crystalline solid. The planarity of the urea group facilitates the formation of these extensive hydrogen-bonded networks, a common feature observed in the crystal engineering of urea-based compounds.

Conformational Analysis through Spectroscopic and Diffraction Methods

The conformation of Urea, (2,4-dimethylbenzyl)- is primarily defined by the rotational freedom around the C-N bonds and the orientation of the 2,4-dimethylphenyl group relative to the urea moiety. X-ray diffraction studies on single crystals of 1-(2,4-dimethylphenyl)urea have provided precise data on its solid-state conformation. doaj.orgresearchgate.net

A key conformational parameter is the dihedral angle between the plane of the benzene ring and the mean plane of the urea group (N-C(=O)-N). For 1-(2,4-dimethylphenyl)urea, this angle has been determined to be 86.6(1)°. doaj.orgresearchgate.net This near-perpendicular arrangement indicates significant steric hindrance between the ortho-methyl group on the phenyl ring and the urea group, forcing the aromatic ring out of coplanarity with the urea moiety. This is a common feature in N-aryl ureas, where the planarity is often disrupted by bulky substituents on the aryl ring. researchgate.net The methyl carbon atoms of the 2,4-dimethylphenyl group show slight deviations of -0.000(1) and -0.040(1) Å from the plane of the benzene ring to which they are attached. doaj.orgresearchgate.net

Computational studies on related phenylurea derivatives have provided insights into the rotational barriers around the C-N bonds. acs.orgnih.govacs.orgresearchgate.netosti.gov For phenylurea, the rotation around the C(sp²)-N bond is hindered, with calculated rotational barriers in the range of 8.6-9.4 kcal/mol. acs.orgnih.govacs.org This is slightly higher than in unsubstituted urea, indicating the electronic influence of the phenyl group. acs.orgnih.gov The rotation of the phenyl group itself around the N-C(aryl) bond has a lower energy barrier, calculated to be around 2.4 kcal/mol for phenylurea. acs.orgacs.org These computational findings suggest that while there is some degree of rotational freedom, specific conformations are energetically favored.

The combination of single-crystal X-ray diffraction data for Urea, (2,4-dimethylbenzyl)- and spectroscopic and computational studies on related N-aryl ureas provides a comprehensive understanding of its conformational landscape. In the solid state, the molecule adopts a specific, sterically influenced conformation, while in solution, a dynamic equilibrium between different rotational isomers is likely to exist.

ParameterValueSource
Dihedral Angle (Benzene Ring vs. Urea Plane)86.6(1)° doaj.orgresearchgate.net
Deviation of Methyl Carbon (C7) from Benzene Plane-0.000(1) Å doaj.orgresearchgate.net
Deviation of Methyl Carbon (C8) from Benzene Plane-0.040(1) Å doaj.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying organic molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like Urea (B33335), (2,4-dimethylbenzyl)-, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine its optimized geometry and electronic properties in the ground state. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for Urea, (2,4-dimethylbenzyl)- (Calculated)

Parameter Bond/Angle Value
Bond Length C=O ~1.25 Å
C-N (amide) ~1.38 Å
N-H ~1.01 Å
C-C (benzyl) ~1.51 Å
Bond Angle N-C-N ~117°
H-N-C ~121°
O=C-N ~121.5°
Dihedral Angle N-C-N-C (benzyl) Varies with conformation

Note: These are representative values and would require specific DFT calculations for Urea, (2,4-dimethylbenzyl)- for confirmation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying potential values.

For Urea, (2,4-dimethylbenzyl)-, the MEP map would likely show the most negative potential (typically colored red) concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The regions of positive potential (typically blue) would be expected around the N-H protons, making them sites for nucleophilic interaction. The aromatic ring would exhibit a region of negative potential above and below the plane of the ring due to the pi-electron cloud.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In Urea, (2,4-dimethylbenzyl)-, the HOMO is expected to be localized primarily on the urea moiety and the dimethyl-substituted benzene (B151609) ring, which are the more electron-rich parts of the molecule. The LUMO is likely to be centered on the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Urea, (2,4-dimethylbenzyl)- (Calculated)

Orbital Energy (eV)
HOMO ~ -6.5
LUMO ~ -1.2
HOMO-LUMO Gap (ΔE) ~ 5.3

Note: These are representative values and would require specific FMO analysis for Urea, (2,4-dimethylbenzyl)- for confirmation.

DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for structural validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum. Key predicted vibrations for Urea, (2,4-dimethylbenzyl)- would include the C=O stretching frequency, N-H stretching and bending frequencies, and various vibrations associated with the substituted benzene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational flexibility of the molecule, often in a simulated environment.

The presence of rotatable bonds in Urea, (2,4-dimethylbenzyl)-, specifically the bond between the benzyl (B1604629) group and the urea moiety, allows for multiple conformations. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest energy). This can be achieved through systematic rotation of the flexible bonds and calculation of the potential energy at each step.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of the molecule over time. An MD simulation of Urea, (2,4-dimethylbenzyl)- would reveal its preferred conformations in a given solvent and temperature, providing a dynamic picture of its structural flexibility. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution. For example, molecular dynamics simulations have been used to study the binding modes of urea derivatives to enzyme active sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that determine their behavior. nih.govimist.ma

Predictive models for chemical properties of urea derivatives often focus on characteristics like lipophilicity, solubility, and bioavailability. nih.govresearchgate.net For instance, QSAR analyses of urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents have indicated that lipophilicity is a key driver of their activity. nih.govmalariaworld.org These models can guide the design of new derivatives with improved properties.

The development of these models involves calculating a wide range of molecular descriptors, which can be categorized as topological, electronic, geometric, and physicochemical. imist.ma Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the predictive models. imist.ma The quality of these models is assessed through various validation techniques to ensure their predictive power. imist.ma

Both 2D and 3D QSAR methodologies have been applied to urea derivatives to understand their structure-activity relationships. 2D QSAR models use descriptors that can be calculated from the 2D representation of the molecule, while 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the compounds. nih.govresearchgate.net

A notable study on benzyl urea derivatives with anti-cancer activity employed both 2D and 3D QSAR techniques. researchgate.net The 2D QSAR model, developed using MLR, highlighted the importance of specific descriptors related to the urea group for the compounds' anti-cancer activity. The 3D QSAR model, generated using the k-Nearest Neighbor (kNN) Molecular Field Analysis (MFA) method, provided insights into the steric and electrostatic requirements for activity. The 3D-QSAR results suggested that the presence of a sterically bulky group, such as the 2,4-dimethylphenyl group found in "Urea, (2,4-dimethylbenzyl)-", at certain positions could be beneficial for activity. researchgate.net

The following table summarizes the statistical results from a QSAR study on benzyl urea derivatives, illustrating the robustness of the developed models.

ModelMethodpred_r²
2D-QSAR MLR0.8440.9080.814
3D-QSAR SA kNN-MFA0.720.820.79
Data from a study on benzyl urea derivatives. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and pred_r² is the predictive correlation coefficient for the external test set.

CoMFA and CoMSIA have also been successfully used to study other urea derivatives, such as CCR5 receptor antagonists. nih.gov These studies generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.govrsc.org

Thermodynamic Property Predictions and Stability Analysis

The prediction of thermodynamic properties and the analysis of the stability of "Urea, (2,4-dimethylbenzyl)-" are crucial for understanding its behavior under various conditions. Computational methods can provide valuable data on properties such as enthalpy of formation, Gibbs free energy, and decomposition pathways. acs.orgresearchgate.net

An extensive theoretical study on the thermal decomposition of alkyl- and phenylureas has shed light on their stability. acs.org This research indicates that these compounds primarily decompose through four-center pericyclic reactions, leading to the formation of substituted isocyanates and amines. acs.org Initial bond fissions were found to be less competitive. acs.org The calculations for this study were performed using high-level quantum chemical methods such as CBS-QB3 and CCSD(T)/CBS//M06-2X. acs.org

The stability of urea derivatives can also be influenced by environmental factors such as pH and temperature. For instance, studies on the hydrolysis of cobalt(III) complexes with phenyl-substituted ureas have shown that the reaction rates are dependent on the acidity of the solution. nih.gov In these cases, it is proposed that a protonated urea intermediate eliminates aniline (B41778) to form a coordinated isocyanate, which then rapidly hydrolyzes. nih.gov

Computational models can also predict the interaction energies and Gibbs free energy changes associated with processes like the binding of urea derivatives to receptors or their sorption onto materials. researchgate.net These calculations help to determine the thermodynamic feasibility and stability of such processes. researchgate.net

Theoretical Biological and Mechanistic Studies Excluding Clinical Data, Dosage, Safety, and Adverse Effects

Investigation of Theoretical Biochemical Pathways and Molecular Targets

Research into "Urea, (2,4-dimethylbenzyl)-" and structurally related compounds has pointed towards several molecular targets, primarily focusing on enzyme inhibition and receptor modulation. These non-clinical studies form the basis for understanding its theoretical mechanisms of action.

The (2,4-dimethylphenyl)urea moiety is a core feature in several molecules investigated for their enzyme-inhibiting properties, notably against bacterial enzymes like urease and β-ketoacyl-acyl carrier protein synthase III (FabH).

Urease Inhibition: Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate (B1207046). nih.govmdpi.com It is a crucial virulence factor for certain pathogens, such as Helicobacter pylori, making it an attractive target for inhibitor development. nih.gov Derivatives containing the 2,4-dimethylphenyl group have shown potential as urease inhibitors. For instance, compounds like 4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have exhibited potent urease inhibitory activity. researchgate.net Similarly, N3,N3'-bis-(2,4-dimethylphenyl)isophthalyl-bis-(thiourea) has been studied in this context. asianpubs.org

The kinetics of urease inhibition by various compounds can follow different models, including non-competitive or mixed-type inhibition. mdpi.comnih.gov In a non-competitive model, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Vmax and Km values. nih.gov For example, kinetic analysis of certain heterocyclic urease inhibitors revealed a mixed-type inhibition mechanism, with calculated Ki and Ki' values. nih.gov While the specific kinetic mechanism for "Urea, (2,4-dimethylbenzyl)-" itself is not detailed, related structures suggest it could theoretically operate through similar mechanisms.

FabH Inhibition: β-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme that initiates the type II fatty acid biosynthesis pathway in bacteria, a process essential for their viability. nih.govscielo.org.mx This makes FabH a promising target for novel antibacterial agents. nih.govresearchgate.net In silico studies have demonstrated that compounds structurally related to "Urea, (2,4-dimethylbenzyl)-", such as 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, are potential inhibitors of the FabH enzyme. researchgate.netugto.mx The inhibition of FabH disrupts the bacterial ability to build cell membranes and other essential components, leading to an antimicrobial effect. nih.gov

Enzyme TargetRelated Compound(s)Observed Effect (Non-Clinical)Potential Mechanism of InhibitionReference(s)
Urease4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thionePotent urease inhibitionTheoretically mixed-type or non-competitive inhibition, binding to allosteric sites and interacting with active site residues. researchgate.netnih.gov
FabH (β-ketoacyl-acyl carrier protein synthase III)5-(2,4-dimethylbenzyl)pyrrolidin-2-onePredicted inhibition based on in silico molecular dockingTheoretical binding to the active site of FabH, preventing the condensation reaction that initiates fatty acid synthesis. researchgate.netugto.mx

The Cannabinoid Type-1 (CB1) receptor, a G-protein-coupled receptor highly expressed in the central nervous system, has been identified as a target for various urea-based compounds. nih.govacs.org These compounds often act as allosteric modulators, binding to a site on the receptor distinct from the primary (orthosteric) site where endogenous cannabinoids bind. nih.govnih.gov This modulation can either enhance or diminish the signaling of the primary ligand. acs.org

While direct studies on "Urea, (2,4-dimethylbenzyl)-" binding to the CB1 receptor are not prominent, research on analogous diarylureas provides a theoretical framework. Structure-activity relationship (SAR) studies on a series of diarylurea allosteric modulators of the CB1 receptor have shown that substitutions on the phenyl rings are crucial for activity. nih.govacs.org For instance, in one study, electron-withdrawing groups on one of the phenyl rings conferred higher potency, and a dimethyl-substituted analog showed approximately two-fold decreased activity compared to a dichloro-substituted analog. nih.govacs.org This suggests that the electronic properties and steric bulk of substituents, such as the 2,4-dimethylphenyl group, play a significant role in the theoretical binding and modulation of the CB1 receptor.

In non-clinical research models, particularly in oncology, derivatives containing the (2,4-dimethylphenyl)urea structure have demonstrated significant biological effects, including the modulation of cell proliferation and survival.

Studies have shown that certain benzyl (B1604629) urea derivatives possess anti-proliferative and cytotoxic activity against various human cancer cell lines. tandfonline.comtandfonline.com A notable example, 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea, displayed significant anti-proliferative effects against T-cell leukemia (Jurkat J6), myelogenous leukemia (K562), and breast cancer (MCF-7) cells. tandfonline.comtandfonline.com Another related compound, 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,4-dimethylphenyl) urea, was also shown to affect the viability of breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines. mdpi.com

The mechanisms underlying this cytotoxicity are thought to involve the induction of cell cycle arrest and apoptosis (programmed cell death). ualberta.caub.edu Cell cycle arrest prevents cancer cells from progressing through the phases of division (G0/G1, S, G2/M), thereby halting their proliferation. ub.edumdpi.com Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the systematic dismantling of the cell. ualberta.ca While the precise pathways modulated by "Urea, (2,4-dimethylbenzyl)-" have not been fully elucidated, studies on other novel compounds show that they can induce cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptosis through the modulation of key regulatory proteins like caspases and members of the Bcl-2 family. ualberta.caub.edumdpi.com

Related CompoundCancer Cell LineObserved Effect (Non-Clinical)Theoretical MechanismReference(s)
1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) ureaJurkat J6 (T-cell leukemia)Significant anti-proliferative activityInduction of cell cycle arrest and/or apoptosis. tandfonline.comtandfonline.com
K562 (Myelogenous leukemia)Good anti-proliferative activity (42.05%) tandfonline.comtandfonline.com
MCF-7 (Breast cancer)Significant anti-proliferative activity tandfonline.comtandfonline.com
2-(2-oxoimidazolidin-1-yl)ethyl-N-(2,4-dimethylphenyl) ureaMDA-MB-231 (Breast cancer)Cytotoxic effectsInduction of cell death pathways. mdpi.com
U-87 MG (Glioblastoma)Cytotoxic effects mdpi.com

Structure-Activity Relationship (SAR) at a Molecular Level for Theoretical Biological Effects

The relationship between the chemical structure of (2,4-dimethylphenyl)urea derivatives and their biological activity has been explored to identify key molecular features responsible for their theoretical effects.

The Urea Moiety: The -NH-CO-NH- group acts as a central scaffold and a hydrogen-bond donor and acceptor, which is often critical for binding to biological targets like enzymes or receptors. sci-hub.se

The 2,4-Dimethylphenyl Group: The presence of this sterically bulky and lipophilic group is a recurring feature in active compounds. tandfonline.comsrce.hr Its substitution pattern is considered important for enhancing activities like cytotoxicity and enzyme inhibition. tandfonline.comresearchgate.net In some contexts, such as anticonvulsant activity, the ortho-methyl group has been particularly emphasized as being beneficial. srce.hr

Aromatic/Aliphatic Groups: The nature of the substituent on the other side of the urea moiety is also determinant. SAR studies on anti-tuberculosis agents suggest a preference for a bulky aliphatic ring on one side of the urea and an aryl ring on the other for maximal activity. nih.gov This highlights the importance of a specific balance of steric and electronic properties across the molecule.

The modification of substituents on the phenyl rings of urea derivatives has a profound impact on their biological activity, demonstrating clear electronic and steric effects.

Anticancer Activity: In the study of benzyl urea derivatives, the combination of the 2,4-dimethylphenyl group at one position and an electropositive nitro group (NO₂) at the ortho position of a benzyl ring at the other position was shown to improve cytotoxicity. tandfonline.comtandfonline.com Conversely, substituting with a chloro (-Cl) or ethyl (-C₂H₅) group at the same position resulted in poor cytotoxic activity, indicating a strong preference for specific electronic features. tandfonline.com

Receptor Binding: In the context of CB1 receptor allosteric modulators, electronic characteristics play a vital role. Studies on diarylureas showed that electron-withdrawing groups generally led to higher potency than electron-donating groups. nih.govacs.org A dimethyl-substituted analog (an electron-donating substitution) showed reduced activity compared to a dichloro-substituted analog (an electron-withdrawing substitution) in that particular series, further underscoring the influence of substituent electronics on receptor interaction. nih.gov

These findings collectively suggest that the theoretical biological effects of "Urea, (2,4-dimethylbenzyl)-" and its analogs are finely tuned by the specific combination of steric bulk and electronic properties of the substituents attached to the central urea core.

Pharmacophore Development for Rational Design (Conceptual)

The rational design of novel therapeutic agents often begins with the development of a pharmacophore model, which outlines the essential molecular features necessary for biological activity. nih.gov For "Urea, (2,4-dimethylbenzyl)-", the pharmacophore can be conceptualized by considering the key interaction points of the urea moiety and the specific contributions of the 2,4-dimethylbenzyl substituent.

The urea functional group is a cornerstone of the pharmacophore, primarily due to its ability to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govmdpi.com The carbonyl group acts as a hydrogen bond acceptor, while the two nitrogen atoms serve as hydrogen bond donors. mdpi.com These interactions are critical for the specific binding and recognition at the active site of a receptor, influencing the compound's potency and selectivity. nih.gov

The 2,4-dimethylbenzyl group attached to the urea core introduces specific steric and hydrophobic characteristics to the molecule. Quantitative Structure-Activity Relationship (QSAR) studies on related benzyl urea derivatives have indicated that sterically bulky groups on the phenyl ring can be advantageous for certain biological activities, such as inhibiting tumor cells. nih.govnih.gov The dimethyl substitution at the 2 and 4 positions of the benzyl ring creates a distinct three-dimensional shape and electronic distribution that can enhance binding to a target protein through hydrophobic and van der Waals interactions. acs.org The positioning of these methyl groups is crucial; for instance, studies on other substituted benzyl ureas have shown that ortho-substitutions can introduce steric hindrance that affects the electrophilic properties of the urea's carbonyl group, thereby influencing inhibitory potency. acs.org

The conceptual pharmacophore for "Urea, (2,4-dimethylbenzyl)-" would therefore consist of:

A central hydrogen-bonding core provided by the urea group.

A hydrophobic/aromatic region defined by the phenyl ring.

Specific steric features imparted by the ortho and para methyl groups on the benzyl ring, which can influence binding affinity and selectivity.

This model serves as a foundational hypothesis for designing new molecules with potentially improved therapeutic properties by modifying these key pharmacophoric elements. nih.govresearchgate.net

Theoretical Toxicological Prediction Methodologies

Computational, or in silico, methods are increasingly employed in the early stages of drug discovery and chemical safety assessment to predict the potential toxicity of a compound. nih.gov These predictive models offer a rapid and cost-effective means to screen molecules for potential liabilities before extensive experimental testing is undertaken. For "Urea, (2,4-dimethylbenzyl)-", these methodologies can provide valuable insights into its likely metabolic fate and potential for adverse interactions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methods

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical. nih.govneliti.com These predictions are typically based on the compound's structure and physicochemical properties. Various software tools and QSAR models are available to predict a range of ADMET parameters. nih.govresearchgate.net For urea derivatives, key predicted properties often include aqueous solubility, cell permeability, plasma protein binding, and potential for inhibiting key metabolic enzymes like Cytochrome P450. researchgate.net

QSAR studies on benzyl urea derivatives have been used to build models that correlate structural features with biological activity and toxicity. nih.govresearchgate.net These models can then be used to predict the properties of new compounds, including "Urea, (2,4-dimethylbenzyl)-". nih.govnih.gov The predictions help in prioritizing compounds for synthesis and further testing by flagging potential issues such as poor absorption or high toxicity early in the development process. neliti.com

Below is an interactive table showcasing typical ADMET parameters that are computationally predicted for this class of compounds. The values are representative for substituted urea derivatives and illustrate the type of data generated through these methods.

ADMET PropertyPredicted ParameterTypical Predicted Value for Urea DerivativesSignificance
AbsorptionHuman Intestinal Absorption (HIA), %> 80%Indicates good absorption from the gut.
AbsorptionCaco-2 Cell Permeability (nm/sec)> 70Suggests high permeability across the intestinal wall.
DistributionPlasma Protein Binding (PPB), %Variable (50-99%)Affects the free concentration of the compound available to act.
DistributionBlood-Brain Barrier (BBB) PenetrationLow to MediumPredicts the likelihood of the compound reaching the central nervous system. acs.org
MetabolismCYP2D6 InhibitionPotential Inhibitor/Non-inhibitorIndicates potential for drug-drug interactions.
ToxicityAMES MutagenicityNon-mutagenicPredicts the potential to cause DNA mutations.
ToxicityCarcinogenicityNon-carcinogenPredicts the potential to cause cancer.

Predictive Modeling for Environmental and Biological Interactions (non-specific toxicity)

Beyond specific receptor-mediated toxicity, computational models can also predict a compound's broader environmental fate and potential for non-specific biological interactions. These models are crucial for assessing the environmental risks associated with the manufacturing and disposal of chemicals. ontosight.ai

Predictive models for environmental interactions often use physicochemical properties such as the octanol-water partition coefficient (logP), water solubility, and vapor pressure to estimate a compound's distribution in different environmental compartments like soil, water, and air. frontiersin.org For "Urea, (2,4-dimethylbenzyl)-", a higher logP value, influenced by the lipophilic 2,4-dimethylbenzyl group, would suggest a greater tendency to adsorb to soil and organic matter and a potential for bioaccumulation in organisms. nih.gov

The environmental persistence of the compound is another critical parameter, often estimated by predicting its degradation half-life (DT50) under various conditions (e.g., aerobic soil, anaerobic sediment). frontiersin.orgamazonaws.com These predictive models help in assessing whether a compound is likely to persist in the environment and pose a long-term risk. up.pt

Non-specific biological interactions, such as membrane disruption or general cytotoxicity, can also be predicted based on the molecule's properties. The interaction of urea and its derivatives with aromatic groups in biological macromolecules like proteins and nucleic acids is a subject of computational study. nih.gov These non-covalent interactions can influence protein stability and folding, and predictive models can help to understand how "Urea, (2,4-dimethylbenzyl)-" might behave in a complex biological system, including crowded cellular environments. nih.govacs.org Such predictions are vital for a comprehensive understanding of a compound's potential biological footprint.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is a fundamental tool for the separation and analysis of complex mixtures. In the context of Urea (B33335), (2,4-dimethylbenzyl)-, and related substituted ureas, several chromatographic methods are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like Urea, (2,4-dimethylbenzyl)-. nih.govmdpi.com This method offers high resolution and sensitivity, making it suitable for purity assessment and the determination of the compound in various matrices. nih.govmdpi.com

A typical HPLC method for substituted ureas involves a reversed-phase column, such as a Kromasil C18, with a mobile phase consisting of a buffer solution and an organic modifier like methanol (B129727) or acetonitrile (B52724) under gradient elution. researchgate.netgoogle.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the simultaneous monitoring of multiple wavelengths. researchgate.netgoogle.com For instance, a method for the analysis of 24 preservatives in cosmetics, including urea derivatives, utilized a phosphate (B84403) buffer solution (pH=4.26) as the mobile phase with gradient elution and DAD detection. researchgate.net The selection of the detection wavelength is crucial for sensitivity and is typically set at the maximum absorbance of the analyte. google.com

The versatility of HPLC also extends to the analysis of enantiomers of chiral urea derivatives. nih.gov By using chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent, the individual enantiomers can be separated and quantified. mdpi.comnih.gov For example, the enantiomers of some β-lactam ureas have been successfully separated using polysaccharide-based CSPs in the polar organic mode. mdpi.com

Table 1: Exemplary HPLC Conditions for Analysis of Substituted Ureas

ParameterConditionReference
Column Kromasil C18 researchgate.net
Mobile Phase Phosphate buffer (pH 4.26) and Methanol (gradient) researchgate.net
Detection Diode Array Detector (DAD) researchgate.net
Sample Preparation Ultrasonic extraction with methanol researchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of Urea, (2,4-dimethylbenzyl)-. orientjchem.orgrsc.org By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. orientjchem.org

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). rsc.org For urea derivatives, a common mobile phase system is a mixture of ethyl acetate (B1210297) and n-hexane. orientjchem.orgrsc.org After the development of the chromatogram, the spots can be visualized under UV light (254 nm) if the compounds are UV-active. rsc.org The purity of synthesized compounds can also be initially assessed using TLC. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

While many urea derivatives, including Urea, (2,4-dimethylbenzyl)-, are thermally labile and not directly suitable for Gas Chromatography (GC) analysis, this technique can be employed after appropriate derivatization. rsc.orgnih.gov The derivatization process converts the non-volatile urea compound into a more volatile and thermally stable derivative. rsc.org

One common derivatization strategy for substituted ureas is methylation, which can be achieved using reagents like iodomethane (B122720) and a strong base. rsc.org The resulting methylated derivatives are more amenable to GC analysis. rsc.org Another approach involves the hydrolysis of urea herbicides to their corresponding anilines, which are then brominated and analyzed by GC with an electron-capture detector (ECD). rsc.org This method has been shown to be sensitive enough for residue analysis in soil samples. rsc.org The use of a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like urea derivatives. rsc.org

It is important to note that the high temperatures used in the GC injector port can cause degradation of some urea herbicides, leading to the formation of characteristic degradation products that can be used for identification. researchgate.net

Table 2: GC Analysis of Substituted Urea Derivatives

Analytical StepDescriptionReference
Derivatization Methylation with iodomethane and a strong base. rsc.org
Analysis Gas Chromatography with a Nitrogen-Phosphorus Detector (NPD). rsc.org
Alternative Alkaline hydrolysis followed by bromination of anilines. rsc.org
Detection Electron-Capture Detector (ECD). rsc.org

Spectrophotometric and Colorimetric Methods for Research Quantification

Spectrophotometric and colorimetric methods provide alternative approaches for the quantification of urea and its derivatives, often prized for their simplicity and cost-effectiveness.

UV-Vis Spectrophotometry in Solution

UV-Vis spectrophotometry is a straightforward method for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Urea, (2,4-dimethylbenzyl)-, is expected to exhibit UV absorbance due to its aromatic ring. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law.

For urea itself, a modified spectrophotometric method has been developed for the determination of trace amounts in ultrapure water, with a linear range of 0.8–100 μg/L. iwaponline.com This method involves the condensation of diacetyl and urea to form an orange-red diazine derivative, with the absorbance measured at 460 nm. iwaponline.com While this specific method is for urea, the principle of using a chromogenic reaction to enhance spectrophotometric detection can be applied to its derivatives.

Colorimetric Assays for Specific Functional Groups

Colorimetric assays are based on a reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte. tribioscience.com These assays are often used for the quantification of urea and can be adapted for its derivatives.

One of the most common colorimetric methods for urea involves its reaction with diacetyl monoxime in the presence of a strong acid and an oxidizing agent. nih.govplos.org This reaction produces a colored chromophore with a maximum absorbance around 520 nm. nih.govplos.org The addition of reagents like thiosemicarbazide (B42300) and ferric chloride can enhance the color stability and sensitivity of the assay. nih.gov

Another widely used reagent is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea in an acidic medium to form a colored product. acs.orgcabidigitallibrary.org This method has been applied to detect urea adulteration in various samples. cabidigitallibrary.org It's important to note that monosubstituted urea derivatives can also give a positive result with some of these reagents. nih.gov

Several commercial colorimetric assay kits are available for the quantification of urea, which are typically based on the reaction of urea with o-phthalaldehyde (B127526) (OPA) or the enzymatic conversion of urea by urease followed by the detection of ammonia (B1221849). sigmaaldrich.comelabscience.com These kits offer a convenient and high-throughput format for analysis. tribioscience.comsigmaaldrich.com

Table 3: Common Reagents for Colorimetric Determination of Urea and its Derivatives

ReagentPrincipleWavelength (nm)Reference
Diacetyl MonoximeForms a colored chromophore with urea in acidic conditions.520 nih.govplos.org
p-Dimethylaminobenzaldehyde (DMAB)Reacts with urea to produce a colored product.Varies acs.orgcabidigitallibrary.org
o-Phthalaldehyde (OPA)Condenses with urea to form a colored product.505 sigmaaldrich.com

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

The analysis of (2,4-dimethylbenzyl)urea and related compounds often employs advanced hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods offer high sensitivity and specificity for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a primary technique for the analysis of substituted ureas. For similar benzoylphenyl urea derivatives, a rapid, sensitive, and specific LC-MS/MS method has been developed for quantification in biological matrices like human plasma. nih.gov A typical methodology involves sample extraction into an organic solvent mixture, followed by chromatographic separation on a reverse-phase column, such as a C18 column. nih.gov

The mobile phase commonly consists of an acetonitrile and water mixture containing an additive like formic acid, which facilitates protonation of the analyte. nih.gov Detection is achieved using mass spectrometry with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov This allows for the monitoring of the protonated molecular ion [MH]+ and its specific product ions, ensuring high specificity and a low limit of quantitation. nih.gov Libraries containing optimized multiple reaction monitoring (MRM) transitions for hundreds of compounds, including related urea derivatives, have been developed to streamline method creation for LC-MS/MS analysis. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic compounds. However, the direct analysis of urea and its derivatives can be challenging due to their polarity and relatively low volatility. Often, the analysis is performed on more volatile related compounds or through derivatization. For instance, N-(2,4-dimethylphenyl) formamide, a compound structurally similar to (2,4-dimethylbenzyl)urea, has been successfully analyzed using GC-MS/MS. gcms.cz

For the parent compound, urea, an indirect GC-MS method has been developed which involves enzymatic decomposition of urea into ammonia, followed by derivatization of the ammonia with heptafluorobutyryl chloride. google.com The resulting volatile product, heptafluorobutyramide, is then readily detectable and quantifiable by GC-MS. google.com This approach highlights a potential strategy for analyzing urea derivatives that may otherwise be unsuitable for direct GC-MS analysis.

Crystallization Techniques for Sample Preparation and Single Crystal Growth

Crystallization is a critical step in the purification of (2,4-dimethylbenzyl)urea and is essential for obtaining the high-quality single crystals required for X-ray crystallography. This definitive analytical technique provides unambiguous confirmation of the molecular structure.

Slow Evaporation

The most prominently documented method for growing single crystals of 1-(2,4-dimethylphenyl)urea is the slow evaporation technique. nih.gov In this method, the compound is dissolved in a suitable solvent, such as ethanol, and the solution is allowed to stand at room temperature. nih.gov Over time, the solvent slowly evaporates, increasing the concentration of the compound until it reaches supersaturation and crystals begin to form. nih.gov This technique is straightforward and has proven effective for producing crystals of sufficient size and quality for single-crystal X-ray analysis. nih.gov Other solvents, such as isopropanol, have also been noted for the recrystallization of related compounds. mdpi.com

Vapor Diffusion

Vapor diffusion is another technique used to grow high-quality crystals of related urea compounds. This method involves dissolving the compound in a solvent and placing it in a sealed container with a second, "less volatile" solvent in which the compound is poorly soluble. The vapor from the more volatile solvent slowly diffuses into the less volatile one, gradually inducing crystallization. For example, a 1,3-diphenylurea (B7728601) derivative was successfully crystallized from a tetrahydrofuran (B95107) (THF) and ethyl acetate solvent system using this approach. dergipark.org.tr

Structural Data from Single-Crystal X-ray Analysis

The single-crystal X-ray analysis of 1-(2,4-dimethylphenyl)urea confirms its molecular structure. nih.gov The compound crystallizes in a monoclinic system. nih.gov In the crystal lattice, molecules are linked by N-H···O hydrogen bonds to form inversion dimers, which are further connected into two-dimensional networks. nih.gov

nih.gov

Theoretical Environmental Fate and Degradation Pathways

Abiotic Transformation Processes of Related Urea (B33335) Structuresepa.govle.ac.uknih.gov

Abiotic degradation involves non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). tandfonline.com These processes can be significant pathways for the transformation of pesticides and other xenobiotics in the environment. scispace.com

Photolytic degradation, or photolysis, is a key abiotic process that can break down chemical compounds in sunlit environments like surface waters and soil surfaces. scispace.com The susceptibility of substituted urea compounds to photolysis varies depending on their specific chemical structure and environmental conditions.

Studies on related phenylurea herbicides, such as chlorotoluron (B1668836) and isoproturon, indicate that they have very low molar extinction coefficients above 290 nm, the wavelength range of sunlight reaching the Earth's surface. oup.com Consequently, their direct degradation by sunlight is expected to be slow. oup.com However, some photodegradation has been observed under specific conditions. For example, slow photolytic degradation of the substituted ureas monolinuron (B160109) and linuron (B1675549) was noted in acidic water (pH 4), where initial concentrations decreased by 31% and 54%, respectively, over a 70-day period of light exposure. researchgate.netnih.gov In contrast, no significant photodegradation was observed at neutral (pH 7) or alkaline (pH 9) conditions for these compounds. researchgate.netnih.gov The presence of substances like nitrates can slightly enhance the photodegradation process. researchgate.netnih.gov

The primary photoproducts of substituted ureas often result from reactions like hydroxylation of the aromatic ring or modifications to the urea side chain. oup.com For instance, the main photoproduct of chlorotoluron in aqueous solutions was identified as 3-(3-hydroxy-4-methyl-phenyl)-1,1-dimethylurea. oup.com The presence of photosensitizers or photocatalysts, such as titanium dioxide (TiO2) or zinc oxide (ZnO), in the environment can significantly accelerate the degradation of substituted phenylurea herbicides under solar irradiation. nih.gov

Table 1: Photodegradation of Selected Substituted Urea Herbicides

Compound Conditions Degradation Reference
Monolinuron pH 4, light exposure (70 days) 31% decrease in concentration researchgate.net, nih.gov
Linuron pH 4, light exposure (70 days) 54% decrease in concentration researchgate.net, nih.gov
Monolinuron & Linuron pH 7 and 9, light exposure No significant degradation researchgate.net, nih.gov
Chlorotoluron Aqueous solution, polychromatic light Quantum yield ~0.07 oup.com

This table presents data on the photolytic degradation of urea compounds structurally related to Urea, (2,4-dimethylbenzyl)- under various experimental conditions.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the urea linkage (-NH-CO-NH-) is a critical factor in the persistence of urea-based compounds. Generally, substituted ureas are considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). nih.govresearchgate.netnih.gov

For example, studies on the herbicides monolinuron and linuron showed no hydrolysis at pH 4, 7, or 9. researchgate.netnih.gov Similarly, other urea pesticides are known to be stable in aqueous solutions. tandfonline.com Hydrolysis, when it does occur, is typically restricted to highly acidic or alkaline conditions, which are not common in most natural water systems. nih.govtandfonline.com Under such extreme conditions, the urea bridge can be cleaved to yield carbon dioxide and the corresponding amines. nih.govrsc.org Interestingly, some research suggests that significant steric bulk around the urea carbonyl group can facilitate hydrolysis, a factor that could be relevant depending on the conformation of the (2,4-dimethylbenzyl) group. scribd.com

Biotic Transformation Processes and Biodegradation Studiesepa.govle.ac.uknih.gov

Biotic degradation, mediated by microorganisms, is often the primary pathway for the dissipation of substituted urea herbicides from soil and water. scispace.comerams.comresearchgate.net

The theoretical microbial metabolism of Urea, (2,4-dimethylbenzyl)- is expected to follow pathways established for other N-substituted urea compounds. Soil microorganisms, including bacteria and fungi, possess enzymes capable of breaking down these structures. researchgate.netjst.go.jp The initial steps in the biodegradation of phenylurea herbicides typically involve N-demethylation and/or N-demethoxylation for compounds with these groups, followed by the hydrolysis of the urea bond to form an aniline (B41778) derivative (in this case, 2,4-dimethylaniline) and other intermediates. scispace.comnih.gov

The breakdown of the urea molecule itself is catalyzed by enzymes such as urease, which hydrolyzes urea to ammonia (B1221849) and carbamate (B1207046), or urea amidolyase, which decomposes urea into ammonia and carbon dioxide. amarine.comresearchgate.netnih.gov The ability of microbial communities to degrade a specific urea compound depends on the presence of microbes with the necessary enzymatic machinery, which can be influenced by prior exposure of the soil to similar compounds. researchgate.net For instance, soil with a history of linuron application showed high biodegradation activity for related herbicides, whereas untreated soil did not. researchgate.net

The persistence of substituted ureas in the environment is highly variable and is a key determinant of their potential long-term impact. Laboratory studies measuring the half-life (DT50) of these compounds provide crucial data for environmental risk assessment.

Substituted ureas can be moderately to highly persistent in soil. ucanr.edu For example, the half-lives of thiocarbamate and carbamate herbicides, which share some structural similarities, range from one to four weeks in moist soil. ucanr.edu However, substituted ureas are generally considered more persistent. ucanr.edu Their persistence is significantly influenced by factors such as soil type, organic matter content, temperature, moisture, and microbial activity. erams.comresearchgate.net Microbial decomposition is the major means of dissipation for most urea herbicides. erams.com For diuron (B1670789), a widely used phenylurea herbicide, persistence can be influenced by co-application with other substances like urea fertilizer, which can stimulate microbial activity and enhance degradation. researchgate.net

Table 2: Soil Persistence of Selected Herbicide Classes

Herbicide Class Soil Persistence (Half-life) Primary Dissipation Mechanism Reference
Thiocarbamates 1 to 4 weeks Microbial Decomposition ucanr.edu
Chloroacetamides <10 to 90 days Microbial Decomposition erams.com
Substituted Ureas 1 to 18 months (Moderately Persistent) Microbial Decomposition erams.com, mdpi.com

This table provides a comparative overview of the persistence of different herbicide classes, including substituted ureas, in soil environments.

Theoretical Environmental Partitioning and Transport Behaviorepa.govle.ac.uknih.gov

The environmental partitioning of a chemical describes its distribution among different environmental media. This behavior is largely predicted by its physicochemical properties, such as water solubility, vapor pressure, and its affinity for organic carbon and lipids, quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) and the octanol-water partition coefficient (Kow), respectively. mdpi.commst.dk

For Urea, (2,4-dimethylbenzyl)-, its transport potential is linked to its sorption behavior in soil. Substituted ureas exhibit a wide range of soil retention capabilities. erams.com Sorption to soil colloids, particularly organic matter and clay minerals, is a primary factor controlling their mobility. researchgate.netscispace.com A higher Koc value indicates stronger binding to soil, which reduces the likelihood of the compound leaching into groundwater but may increase its persistence in the topsoil. brieflands.com

The octanol-water partition coefficient (log Kow) is often used to estimate the Koc. mst.dkpdx.edu For substituted phenylureas, a linear relationship between log Koc and log Kow has been established, although different chemical classes can have slightly different correlation equations. pdx.edu Given the structure of Urea, (2,4-dimethylbenzyl)-, with its aromatic ring and alkyl substituents, it is expected to have a moderate log Kow and consequently a significant sorption potential to soil organic carbon. For comparison, the log Kow of the parent compound, urea, is approximately -2.11, indicating high water solubility and mobility. nih.gov However, the addition of the 2,4-dimethylbenzyl group will substantially increase its hydrophobicity. Phenylurea herbicides like diuron and linuron have log Kow values in the range of 2.5 to 3.0, leading to moderate sorption in soils. scispace.com

Table 3: Physicochemical Properties and Partitioning Coefficients of Related Compounds

Compound log Kow Water Solubility (mg/L) Koc (mL/g) Mobility Potential Reference
Urea -2.11 1,000,000 ~5 High nih.gov
Monuron 1.93 230 80 Medium nih.gov
Diuron 2.87 42 480 Low to Medium brieflands.com
Linuron 3.00 75 400-1000 Low scispace.com

This table presents key physicochemical properties that influence the environmental partitioning of urea and related phenylurea herbicides, providing a basis for estimating the behavior of Urea, (2,4-dimethylbenzyl)-.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Methodologies

The industrial and laboratory-scale synthesis of urea (B33335) derivatives, including (2,4-dimethylbenzyl)urea, has traditionally relied on methods that can be hazardous and environmentally taxing, often involving reagents like phosgene (B1210022). rsc.org Future research will prioritize the development of greener, more efficient, and scalable synthetic routes.

A promising avenue is the refinement of methods that utilize safer starting materials and solvents. For instance, the nucleophilic addition of amines to metal isocyanates, such as potassium isocyanate, in water presents a simple, mild, and efficient alternative. rsc.org This approach often yields products of high purity, circumventing the need for extensive purification steps like silica (B1680970) gel chromatography. rsc.org Research could focus on optimizing reaction conditions for the synthesis of (2,4-dimethylbenzyl)urea using 2,4-dimethylbenzylamine (B150994) and a safe isocyanate source in an aqueous medium, potentially leading to a more sustainable industrial process. rsc.org

Further exploration into catalyst development is also crucial. While some methods are catalyst-free, others could benefit from novel catalytic systems that enhance reaction rates and selectivity under mild conditions. rsc.orgresearchgate.net For example, studies on copper(II) complexes for urea synthesis from ammonium (B1175870) carbamate (B1207046) suggest that targeted catalyst design can facilitate the C-N bond formation. researchgate.net Similarly, developing electrocatalysts for urea synthesis from nitrate (B79036) and carbon dioxide represents a frontier in sustainable chemistry, which could be adapted for N-substituted urea derivatives. nih.gov Future work should aim to design catalysts specifically tailored for the synthesis of asymmetrically substituted ureas like (2,4-dimethylbenzyl)urea, enhancing yield and reducing energy consumption. researchgate.netnih.gov

Deeper Elucidation of Molecular Recognition and Mechanistic Pathways

A fundamental understanding of how Urea, (2,4-dimethylbenzyl)- interacts with biological targets and other molecules is key to unlocking its potential. The urea moiety is a powerful hydrogen-bond donor and acceptor, a property central to its function in molecular recognition. mdpi.comresearchgate.net Future research should employ advanced analytical and computational techniques to map these interactions in detail.

Studies on diaryl ureas reveal that the urea group forms an average of 2.1 hydrogen bonds with protein residues, with the carbonyl oxygen being a frequent hydrogen bond acceptor. mdpi.com Beyond hydrogen bonding, nonbonded π-interactions, such as π-π stacking and CH-π interactions involving the 2,4-dimethylbenzyl group, are critical for binding affinity. mdpi.combeilstein-journals.org A detailed investigation using X-ray crystallography and NMR spectroscopy on complexes of (2,4-dimethylbenzyl)urea with various receptors would provide precise structural data on these interactions. semanticscholar.org

Computational methods like molecular dynamics (MD) simulations can offer insights into the dynamic nature of these interactions, especially with flexible biological targets like proteins. nih.gov Such simulations can reveal how the flexibility of both the ligand and the receptor contributes to the binding event, potentially uncovering conformations that are crucial for activity but only rarely occur. nih.gov Furthermore, mechanistic studies, similar to those performed on other bisaryl ureas that demonstrate mitochondrial uncoupling, could reveal novel biological activities for (2,4-dimethylbenzyl)urea. uts.edu.au Kinetic studies can help deduce reaction mechanisms, such as the rate-determining steps in its reactions or biological effects. rsc.org

Exploration of Novel Theoretical Applications in Materials Science and Catalysis

The unique structural features of Urea, (2,4-dimethylbenzyl)- make it an intriguing candidate for applications in materials science and catalysis, areas that can be significantly advanced through theoretical modeling.

In materials science, the hydrogen-bonding capability of the urea group is instrumental in the formation of supramolecular structures and polymers. ontosight.ai Theoretical studies, particularly using Density Functional Theory (DFT), can predict how molecules of (2,4-dimethylbenzyl)urea might self-assemble into ordered materials. dergipark.org.tr These models can help in designing novel polyureas or polyurethane foams with specific mechanical and thermal properties. ontosight.ai By simulating the interactions between polymer chains, researchers can forecast material characteristics before synthesis, accelerating the development of new functional materials.

In catalysis, the urea moiety can act as a redox-active directing group or an anion-binding site, influencing the outcome of chemical reactions. acs.org Theoretical calculations can help understand and predict how the (2,4-dimethylbenzyl)urea structure could be used in asymmetric catalysis, where the chiral environment around a catalyst determines the stereochemistry of the product. acs.org Furthermore, enzyme-inspired catalysts, where urea derivatives are part of a larger structure, have shown promise in performing complex reactions like carbonylation under mild conditions. acs.org Computational modeling can aid in the design of such biomimetic catalysts based on the (2,4-dimethylbenzyl)urea scaffold for a wide range of organic transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating the design and discovery of new molecules. acs.org These technologies can be powerfully applied to explore the chemical space around Urea, (2,4-dimethylbenzyl)-.

Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like Random Forest, can predict the biological activity of novel analogues based on their chemical structure. scielo.brnih.gov By training these models on a dataset of known urea derivatives and their activities, researchers can design new compounds, such as analogues of (2,4-dimethylbenzyl)urea, with potentially enhanced properties, be it for anticancer, antimicrobial, or agricultural applications. scielo.brmdpi.com For example, ML models have been successfully used to design new imidazole (B134444) and urease inhibitors. scielo.brmdpi.com This approach allows for the rapid virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing. scielo.br

Generative models, a subfield of AI, can go a step further by creating entirely new molecular structures with desired properties. acs.org By providing the model with a set of constraints (e.g., must contain a (2,4-dimethylbenzyl)urea core, must have a predicted high binding affinity to a specific target), these generative algorithms can propose novel, synthetically accessible molecules. acs.org This integration of AI not only speeds up the discovery process but also has the potential to uncover unconventional molecular designs that a human chemist might not have considered.

Multidisciplinary Approaches for Comprehensive Understanding of Urea, (2,4-dimethylbenzyl)- and its Analogues

A holistic understanding of Urea, (2,4-dimethylbenzyl)- and its potential applications can only be achieved through collaborative, multidisciplinary research. This involves integrating expertise from organic synthesis, medicinal chemistry, materials science, computational chemistry, and biology.

The development pipeline for a new functional molecule typically begins with design and synthesis, often aided by computational predictions. nih.gov Following synthesis, the compound's structure must be rigorously confirmed through spectroscopic and analytical methods. nih.govresearchgate.net Subsequently, its properties must be evaluated. For pharmaceutical applications, this involves in vitro testing against various cell lines (e.g., cancer cells) and specific biological targets (e.g., kinases, enzymes). mdpi.comnih.gov For agrochemical or materials science applications, different sets of tests are required to assess efficacy and physical properties. ontosight.aiopenmedicinalchemistryjournal.com

Structure-activity relationship (SAR) studies are a cornerstone of this multidisciplinary approach, where small, systematic changes are made to the molecule's structure, and the resulting effect on its activity is measured. nih.gov This iterative process of design, synthesis, and testing, which is greatly enhanced by computational feedback, is essential for optimizing the performance of lead compounds. nih.govacs.org Future research on (2,4-dimethylbenzyl)urea should embrace this integrated strategy to fully explore its potential as a platform for developing new drugs, agrochemicals, or advanced materials. openmedicinalchemistryjournal.com

Q & A

Q. What are the optimal synthetic routes for preparing urea derivatives with 2,4-dimethylbenzyl substituents?

  • Methodological Answer : The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, coupling 2,4-dimethylbenzylamine with aryl isocyanates in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Reaction yields can be optimized by adjusting solvent polarity, temperature, and stoichiometry. Evidence from anti-HIV-1 derivative syntheses suggests that electron-withdrawing groups on the isocyanate improve reactivity .

Q. How can spectroscopic techniques validate the structural integrity of synthesized 2,4-dimethylbenzyl urea derivatives?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzyl ring and urea linkage. For example, methyl protons at δ 2.2–2.4 ppm and aromatic protons at δ 6.8–7.2 ppm are characteristic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For instance, a [M+H]+^+ peak at m/z 329.18 corresponds to C18_{18}H21_{21}N2_2O .
  • IR : Urea carbonyl stretches appear at ~1640–1680 cm1^{-1}, while N-H stretches occur at ~3200–3400 cm1^{-1} .

Q. What in vitro assays are suitable for preliminary biological evaluation of 2,4-dimethylbenzyl urea derivatives?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety profiles. A derivative with an IC50_{50} > 50 µM is considered low-risk for further studies .
  • Antiviral Activity : Screen against HIV-1 via reverse transcriptase inhibition assays. EC50_{50} values < 10 µM indicate promising activity, as seen in derivatives with EC50_{50} = 2.3 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 2,4-dimethylbenzyl urea derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -Cl) on the aryl ring to enhance hydrogen bonding with target proteins. For example, chloro-substituted derivatives showed 3× higher anti-HIV-1 activity than unsubstituted analogs .
  • Conformational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Derivatives with a 3,5-dimethylbenzyl group exhibited stronger interactions with HIV-1 reverse transcriptase’s hydrophobic pocket .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For instance, discrepancies in cytotoxicity (e.g., IC50_{50} ranging from 10–100 µM) may arise from varying cell passage numbers .
  • Data Normalization : Use internal standards (e.g., zidovudine for antiviral assays) to calibrate results. A study reporting EC50_{50} = 2.3 µM validated results against a zidovudine control (EC50_{50} = 0.8 µM) .

Q. What computational methods support the mechanistic analysis of 2,4-dimethylbenzyl urea derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories. A derivative with a 2,4-dimethylbenzyl group showed 80% occupancy in HIV-1 RT’s active site .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. A QSAR study correlated logP < 3.5 with improved blood-brain barrier penetration .

Guidelines for Methodological Rigor

  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor databases .
  • Reproducibility : Document solvent purity, reaction times, and instrument calibration in supplementary materials .
  • Ethical Compliance : Adhere to institutional biosafety protocols for handling cytotoxic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.